2,4-Dichloropyrimido[4,5-B]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H5Cl2N3 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2,4-dichloropyrimido[4,5-b]quinoline |
InChI |
InChI=1S/C11H5Cl2N3/c12-9-7-5-6-3-1-2-4-8(6)14-10(7)16-11(13)15-9/h1-5H |
InChI Key |
BXLVUXUDBAKBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 2,4 Dichloropyrimido 4,5 B Quinoline
Nucleophilic Displacement Reactions at the Dichloro Positions (C-2 and C-4)
The chlorine atoms at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are activated towards nucleophilic attack. The regioselectivity of these substitution reactions can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position, a common feature in 2,4-dichloropyrimidine (B19661) systems. researchgate.net
The displacement of the chloro groups by various amino moieties is a cornerstone for creating libraries of substituted pyrimido[4,5-b]quinolines. The reaction with primary and secondary amines typically proceeds via an SNAr mechanism.
Research on analogous 2,4-dichloropyrimidine systems indicates that reactions with amine nucleophiles show outstanding regioselectivity for the displacement of the C-4 halogen. researchgate.net This selectivity can be altered; for instance, using tertiary amine nucleophiles can lead to excellent C-2 selectivity. researchgate.netnih.gov In the context of the pyrimido[4,5-b]quinoline scaffold, the reaction of a 4-chloro derivative with a variety of amines demonstrates the successful substitution at the C-4 position. researchgate.net This suggests that 2,4-Dichloropyrimido[4,5-b]quinoline would likely react sequentially, with initial substitution favoring the C-4 position when treated with primary or secondary amines. Complete substitution to yield 2,4-diamino derivatives can be achieved through harsher reaction conditions or by using a large excess of the amine. youtube.comyoutube.com
| Reactant (4-Chloro Derivative) | Amine Nucleophile | Product | Ref. |
| 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | Aniline | 4-anilino-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | researchgate.net |
| 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | Piperidine | 4-(piperidin-1-yl)-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | researchgate.net |
| 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | Morpholine | 4-(morpholin-4-yl)-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline | researchgate.net |
The chloro substituents at C-2 and C-4 can be replaced by hydroxy groups through hydrolysis, typically under acidic or basic conditions. This transformation converts the 2,4-dichloro derivative into the thermodynamically stable pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione. This dione (B5365651) tautomer is the favored form over the dihydroxy aromatic structure. The synthesis of these dione derivatives is a well-established route in pyrimido[4,5-b]quinoline chemistry, often achieved through cyclocondensation reactions that ultimately yield the same stable dione core. researchgate.netresearchgate.net The hydrolysis of the dichloro precursor represents a direct, albeit less commonly cited, pathway to this important class of compounds.
Beyond amines and water, a variety of other nucleophiles can displace the chlorine atoms.
Thiol Nucleophiles : Reactions with thiols (R-SH) or sodium thiolate salts (R-SNa) can introduce thioether moieties at the C-2 and C-4 positions. The use of sodium hydrosulfide (B80085) (NaSH) can be employed to introduce thiol groups, which would likely exist in the thione tautomeric form, creating pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione.
Alkoxide and Aryloxide Nucleophiles : Alkoxides (RO⁻) and aryloxides (ArO⁻) can react with this compound to form the corresponding 2,4-diether derivatives. These reactions, analogous to the Williamson ether synthesis, provide access to a range of alkoxy- and aryloxy-substituted pyrimido[4,5-b]quinolines.
While these reactions are mechanistically feasible and well-documented for other activated chloro-heterocycles, specific literature examples detailing these transformations on the this compound parent scaffold are not extensively reported.
Advanced Functionalization Strategies for Pyrimido[4,5-B]quinoline Derivatives
Once the initial nucleophilic substitutions are performed on the 2,4-dichloro precursor, the resulting substituted pyrimido[4,5-b]quinolines can undergo further chemical transformations to build more complex, polycyclic systems.
Derivatives bearing appropriate functional groups can serve as synthons for subsequent cyclization reactions. For example, a substituent introduced at the C-2 or C-4 position can be elaborated to form an additional fused ring. A key example is the transformation of a 2-hydrazino-pyrimido[4,5-b]quinolin-4-one, which can be prepared from a 2-chloro precursor. This hydrazino derivative can undergo cyclocondensation with various reagents like aliphatic acids to yield a new, fused triazole ring, creating a tetracyclic nih.govnih.govbenthamscience.comtriazolo[4,3-a]pyrimido[4,5-b]quinoline system. researchgate.net This strategy significantly increases the structural complexity and provides access to novel heterocyclic frameworks.
| Reactant | Reagent | Product | Ref. |
| 2-Hydrazino-6-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-4-one | Acetic Acid | 3-Methyl-6-(4-chlorophenyl)-7,8,9,10-tetrahydro- nih.govnih.govbenthamscience.comtriazolo[4,3-a]pyrimido[4,5-b]quinolin-5-one | researchgate.net |
| 2-Hydrazino-6-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-4-one | Formic Acid | 6-(4-Chlorophenyl)-7,8,9,10-tetrahydro- nih.govnih.govbenthamscience.comtriazolo[4,3-a]pyrimido[4,5-b]quinolin-5-one | researchgate.net |
The pyrimido[4,5-b]quinoline scaffold can undergo various oxidation and reduction reactions, allowing for modulation of its aromaticity and electronic properties. benthamscience.com
Reduction : The quinoline (B57606) portion of the fused system is susceptible to reduction. Catalytic hydrogenation or treatment with other reducing agents can selectively reduce the pyridine (B92270) ring of the quinoline moiety, leading to the formation of dihydro- or tetrahydropyrimido[4,5-b]quinoline derivatives. nih.govnih.govnih.gov This transformation alters the planarity and conformational flexibility of the molecule.
Oxidation : While less commonly documented, oxidation reactions can also be performed. Potential transformations include the N-oxidation of the nitrogen atoms in either the pyrimidine or quinoline rings using peroxy acids, which can modify the electronic properties of the scaffold and provide handles for further functionalization. Additionally, partially saturated derivatives, such as tetrahydropyrimido[4,5-b]quinolines, can be aromatized to the fully unsaturated pyrimido[4,5-b]quinoline system using appropriate oxidizing agents.
Vilsmeier-Haack Formylation and Related Electrophilic Activations
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically a complex of a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3), which generates a chloromethyleniminium salt. ijpcbs.com This iminium salt acts as the electrophile in an electrophilic aromatic substitution reaction, leading to the introduction of a formyl group (-CHO) onto the substrate. ijpcbs.com
While the Vilsmeier-Haack reaction is a powerful tool for the functionalization of heterocyclic systems, specific studies detailing the direct Vilsmeier-Haack formylation of this compound are not extensively documented in the reviewed scientific literature. However, research on related pyrimido[4,5-b]quinoline derivatives provides valuable insights into the reactivity of this ring system under Vilsmeier-Haack conditions.
In one study, the Vilsmeier-Haack formylation was successfully applied to 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. nih.govresearchgate.net The reaction, conducted under ultrasound irradiation, resulted in the formation of β-chlorovinyl aldehyde derivatives. nih.govresearchgate.net This transformation indicates that the quinoline portion of the fused ring system is susceptible to electrophilic attack by the Vilsmeier reagent, leading to both formylation and chlorination at an adjacent position. The plausible mechanism involves the formation of a β-chlorovinyl aldehyde derivative through the reaction of the pyrimido[4,5-b]quinoline substrate with the Vilsmeier-Haack reagent. nih.gov
The reactivity of the quinoline ring itself to Vilsmeier-Haack conditions is well-established, often leading to the formation of 2-chloro-3-formylquinolines from acetanilide (B955) precursors in a cyclization-formylation sequence. chemijournal.com This highlights the utility of the Vilsmeier reagent in both ring formation and subsequent functionalization of the quinoline core. The electrophilic substitution typically occurs at positions with higher electron density within the heterocyclic system.
The table below summarizes the findings from a study on the Vilsmeier-Haack formylation of related pyrimido[4,5-b]quinoline derivatives.
Table 1: Vilsmeier-Haack Formylation of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives
| Substrate | Product | Yield (%) | Reference |
| 5-(4-chlorophenyl)-2-methoxy-8,8-dimethyl-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | 6-Chloro-5-(4-chlorophenyl)-2-methoxy-8,8-dimethyl-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 71 | nih.gov |
Modern Methodological Advancements in Pyrimido 4,5 B Quinoline Synthesis
Implementation of Green Chemistry Principles
The synthesis of the pyrimido[4,5-b]quinoline scaffold has been a focal point for the application of green chemistry principles, aiming to reduce environmental impact through innovative reaction methodologies. These advancements prioritize efficiency, minimize waste, and utilize safer reagents and conditions.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.gov This technique provides rapid and uniform heating, leading to drastically reduced reaction times, increased product yields, and often, cleaner reactions with fewer side products. nih.gov
In the context of pyrimido[4,5-b]quinoline synthesis, microwave irradiation facilitates one-pot multicomponent reactions, a key strategy in green chemistry. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved by reacting various aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation in glacial acetic acid. nih.gov This metal-free approach not only shortens reaction times but also simplifies product purification. nih.gov
Another significant application of MAOS is in intramolecular cyclization reactions. The synthesis of pyrimido[4,5-b]quinolines, which are flavin analogues, has been accomplished through the microwave-assisted intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. researchgate.netresearchgate.net This method is noted for its operational simplicity and enhanced safety for small-scale, high-speed synthesis. researchgate.net The reaction proceeds with the hydrolysis of both the amino group and the chlorine atom. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Reflux in ethanol/acetic acid | nih.gov |
| Microwave Irradiation | 9-10 minutes | High | Acetic acid, various precursors | nih.gov |
| Microwave Irradiation | 10 minutes | Good | Acetic acid, N⁴-substituted precursors | researchgate.net |
Ultrasound-Assisted Synthetic Procedures
The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, accelerating chemical transformations. researchgate.net
Ultrasound has been successfully employed in the multicomponent synthesis of pyrimido[4,5-b]quinolindione derivatives from aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov This method is characterized by its experimental simplicity, good yields without the need for metallic catalysts, and better control over the release of hazardous materials. nih.gov Subsequent functionalization of these compounds under ultrasound irradiation has also been reported. nih.gov
Furthermore, the synthesis of dihydropyrimido[4,5-b]quinolinetriones has been achieved using a magnetically separable solid acid catalyst under both thermal and ultrasonic conditions. researchgate.net This highlights the versatility of ultrasound as a green chemistry tool, which can be combined with other sustainable techniques like recyclable catalysts. The use of ultrasound often leads to shorter reaction times and high yields. researchgate.net
Development of Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or solid-state, reactions are highly efficient in this regard.
The synthesis of pyrimido[4,5-b]quinolines has been widely adapted to solvent-free conditions, particularly in one-pot, three-component reactions. A common approach involves the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193). nih.govacs.orgoiccpress.com These reactions are often carried out by heating the mixture of reactants in the presence of a catalyst. acs.org For example, the organocatalyst DABCO has been used effectively at 90 °C under solvent-free conditions to produce various pyrimido[4,5-b]quinoline derivatives. nih.govacs.org
Similarly, magnetic nanocatalysts have been employed to facilitate these solvent-free syntheses, offering the additional advantage of easy catalyst separation and recycling. oiccpress.com The reaction of 4-chlorobenzaldehyde, dimedone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one using a magnetic nanocatalyst under solvent-free conditions at 70°C demonstrates the efficacy of this approach. sharif.edu
Application of Recyclable Catalytic Systems (e.g., Nanocatalysts, Solid Acid Catalysts)
The development of heterogeneous catalysts that can be easily recovered and reused is a key area of green chemistry research. Nanocatalysts and solid acid catalysts have been extensively investigated for the synthesis of pyrimido[4,5-b]quinolines due to their high efficiency and recyclability.
Magnetic nanocatalysts are particularly advantageous as they can be separated from the reaction mixture using an external magnet. sharif.edusharif.edu Several novel magnetic nanocatalysts have been designed for pyrimido[4,5-b]quinoline synthesis. For instance, Fe₃O₄@nano-cellulose/Sb(V) has been used as a bio-based magnetic nanocatalyst in a three-component reaction under solvent-free conditions. sharif.edu Another example is [Fe₃O₄@SiO₂@RNMe₂-SO₃H][CF₃CO₂] (FSRNSC), which has proven to be a highly effectual and magnetically recoverable catalyst for the construction of these heterocycles in the absence of a solvent. oiccpress.com Similarly, Fe₃O₄@NCs/Ti(IV) has been utilized as a magnetic natural-based catalyst in water, an environmentally benign solvent. sharif.edu These catalysts often demonstrate high yields and can be reused multiple times without a significant loss of activity. nih.gov
Solid acid catalysts, such as SBA-15 functionalized with phosphonic acid groups, have also been employed for the solvent-free synthesis of pyrimido[4,5-b]quinolines, showcasing the broad utility of recyclable catalytic systems in promoting greener chemical processes. researchgate.net
Table 2: Examples of Recyclable Catalysts in Pyrimido[4,5-b]quinoline Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|
| Fe₃O₄@nano-cellulose/Sb(V) | Solvent-free, 70°C | High | Yes | sharif.edu |
| [Fe₃O₄@SiO₂@RNMe₂-SO₃H][CF₃CO₂] | Solvent-free | 88-96 | Yes | oiccpress.com |
| Fe₃O₄@NCs/Ti(IV) | Water, 70°C | Good | Yes | sharif.edu |
| Fe₃O₄ NP-cell | Water, reflux | 88-96 | 5 times | nih.gov |
Organocatalysis in the Construction of Pyrimido[4,5-B]quinoline Ring Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. It offers the advantages of avoiding toxic and expensive metals, and often proceeds under mild reaction conditions.
In the synthesis of pyrimido[4,5-b]quinolines, both acidic and basic organocatalysts have been effectively utilized. Trityl chloride (TrCl) has been reported as an efficient, neutral, and commercially available homogeneous organocatalyst. nih.gov It catalyzes the multicomponent cyclization of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in chloroform (B151607) under reflux conditions. nih.govresearchgate.net The proposed mechanism involves the formation of a trityl carbocation, which acts as a Lewis acid to activate the aldehyde. nih.gov
On the other hand, 1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as an inexpensive and effective basic organocatalyst for the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives. nih.govacs.org The reaction proceeds efficiently under solvent-free conditions at 90 °C, demonstrating the potential of basic organocatalysis in promoting environmentally friendly synthetic routes. acs.org The use of DABCO addresses a gap, as many previously reported methods relied on acidic catalysts. acs.org
Mechanochemical Approaches for Pyrimido[4,5-B]quinoline Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green synthesis. These methods often proceed in the absence of solvents and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
A cost-effective and efficient mechanochemical approach for the synthesis of pyrimido[4,5-b]quinolines has been established using a ball mill. rsc.orgrsc.org This method involves a multicomponent reaction of 1,3-diketones (such as dimedone), 6-aminouracil (B15529), and an aromatic aldehyde. rsc.orgresearchgate.net A key advantage of this transformation is that it is a one-pot, catalyst-free, and solvent-free pathway that proceeds under mild reaction conditions. rsc.orgrsc.org This approach not only aligns with the principles of green chemistry by eliminating solvents and catalysts but also offers a practical and valuable method for producing biologically active N-heterocycles. rsc.org The development of such mechanochemical protocols is a step forward in creating more sustainable and environmentally benign organic synthesis methods. rsc.org
Theoretical and Computational Chemistry Studies of Pyrimido 4,5 B Quinoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties and predicting the reactivity of pyrimido[4,5-b]quinoline derivatives. nih.gov These methods allow for the optimization of molecular geometries and provide a detailed picture of the electron distribution within the molecule.
Detailed theoretical studies are crucial for exploring the unknown properties of pharmaceutically important pyrimido[4,5-b]quinolines and can aid in the design of new applications based on theoretical outcomes. nih.gov DFT calculations can help predict crystal structures, reactive behavior, and other physicochemical properties. nih.gov
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy gap (Egap = ELUMO − EHOMO) between these orbitals is a significant indicator of chemical stability; a smaller gap generally corresponds to higher reactivity and lower stability. nih.gov For instance, in a study of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the HOMO-LUMO energy gap was calculated to determine the relative reactivity of different substituted derivatives. nih.gov
Molecular Electrostatic Potential (MEP): MEP analysis is used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This helps in predicting how the molecule will interact with other chemical species. nih.gov
Mulliken Atomic Charges: The calculation of atomic charges provides insights into the electronic charge density concentration, which can help predict the ability of a molecule to bind to a receptor. nih.gov
These computational analyses provide a robust framework for profiling the reactivity of compounds like 2,4-Dichloropyrimido[4,5-B]quinoline, guiding synthetic efforts and the design of derivatives with desired electronic properties.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful technique for elucidating the intricate mechanisms of chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.
For example, computational studies have been employed to understand the cyclization steps in the formation of the pyrimido[4,5-b]quinoline core. researchgate.net Plausible mechanisms for Vilsmeier-Haack cyclizations and catalyst-assisted reactions have been proposed and, in some cases, supported by quantum chemical calculations. researchgate.netnih.gov Thermodynamic analysis through quantum chemical calculations can indicate which reaction pathway is more favorable. For instance, calculations have shown that the cyclization to form certain pyrimido[4,5-b]quinoline products can be significantly less thermodynamically demanding than alternative pathways. nih.gov
These computational investigations are crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of synthetic routes. acs.org The synthesis of pyrimido[4,5-b]quinolines can be achieved through various strategies, including multicomponent reactions and cyclization of functionalized quinoline (B57606) precursors. ju.edu.sadoi.org
Conformational Analysis and Energetic Profiles of Pyrimido[4,5-B]quinoline Derivatives
The three-dimensional structure and conformational flexibility of pyrimido[4,5-b]quinoline derivatives are critical determinants of their physical, chemical, and biological properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of a molecule and their corresponding energy levels.
Experimental techniques like X-ray crystallography provide precise structural data, which can be complemented and explained by theoretical calculations. nih.gov For example, combined experimental and theoretical studies on certain tetrahydropyrimido[4,5-b]quinoline derivatives have demonstrated a boat conformation for the dihydropyridine (B1217469) ring. nih.gov This specific conformation was attributed to the steric effects of a pseudo-axial aryl ring, which restricts cyclization. nih.gov
Quantum chemical calculations can be used to perform a thermodynamic analysis of different conformers, optimizing their molecular structures and calculating their relative free energies. nih.gov This allows for the identification of the most stable, low-energy conformations that are likely to be populated under given conditions. Understanding the energetic profiles of different conformers is essential for rationalizing the outcomes of chemical reactions and for designing molecules that can adopt a specific shape to interact with a biological target.
Molecular Modeling Techniques for Studying Chemical Interactions (e.g., Ligand-Target Binding Modes)
Molecular modeling, particularly molecular docking, is a widely used computational technique to predict and analyze the interactions between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (target), typically a protein or enzyme. mdpi.com This approach is fundamental in computer-assisted drug design for predicting binding affinity and understanding the mode of interaction. mdpi.comresearchgate.net
Docking studies have been successfully applied to various pyrimido[4,5-b]quinoline derivatives to explore their potential as therapeutic agents. These studies involve placing the ligand into the binding site of a target protein and scoring the different poses based on their predicted binding energy.
Key applications and findings from docking studies on pyrimido[4,5-b]quinoline systems include:
Antimicrobial Agents: Derivatives have been docked into the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR) to predict their antibacterial potential. nih.gov The results have shown excellent fitting within the active regions, suggesting these compounds could be lead structures for novel antibacterial drugs. nih.gov
Antiviral Agents: The main protease (Mpro) of SARS-CoV-2 has been a target for docking studies with 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives, which showed efficient docking and high binding affinity. nih.gov
Anticancer Agents: Pyrimido[4,5-b]quinoline derivatives have been investigated as potential anticancer agents by docking them into the binding sites of targets like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov These studies help in rationalizing the observed cytotoxic activity and guide the design of more potent dual inhibitors. nih.gov Another study focused on designing quinoline derivatives as inhibitors of VEGFR-2, using molecular docking to assess interactions within the binding site. researchgate.net
The interaction analysis from docking simulations reveals crucial binding features, such as hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-target complex. mdpi.com This detailed molecular-level understanding is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more effective therapeutic agents. nih.gov
Analytical and Spectroscopic Characterization Techniques for Pyrimido 4,5 B Quinoline Compounds
Spectroscopic Methods for Structural Elucidation (e.g., IR, NMR, UV-Vis Spectroscopy)
Spectroscopic techniques are at the forefront of the structural characterization of pyrimido[4,5-b]quinoline compounds, providing a detailed picture of their molecular architecture.
Infrared (IR) Spectroscopy): IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of pyrimido[4,5-b]quinoline derivatives, IR spectra are instrumental in confirming the outcomes of synthetic transformations. For instance, in the synthesis of various substituted pyrimido[4,5-b]quinolines, the disappearance of precursor bands, such as a cyano (C≡N) group stretching absorption, and the appearance of new bands, like N-H or C=O stretching vibrations, provide clear evidence for the successful cyclization and formation of the desired scaffold. For many pyrimido[4,5-b]quinoline derivatives, characteristic peaks for C=N and C=C aromatic stretching vibrations are observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals in the ¹H NMR spectrum provide detailed information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For the pyrimido[4,5-b]quinoline core, the aromatic protons on the quinoline (B57606) part of the molecule typically appear as a complex set of multiplets in the downfield region of the spectrum (usually between 7.0 and 9.5 ppm). Any substituents on the rings will influence the chemical shifts of the nearby protons.
¹³C NMR: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) and its electronic environment. The pyrimido[4,5-b]quinoline scaffold exhibits a characteristic set of signals for the aromatic and heteroaromatic carbons. The positions of these signals can be compared with calculated values or with data from related known compounds to confirm the structure.
For many newly synthesized pyrimido[4,5-b]quinoline derivatives, detailed ¹H and ¹³C NMR data are provided as primary evidence of their structure. kfnl.gov.sa
Below is a table summarizing typical spectroscopic data for a representative pyrimido[4,5-b]quinoline derivative.
| Technique | Observed Features | Interpretation |
| IR (KBr, cm⁻¹) | ~3354 (NH), Aromatic C-H, C=N, C=C | Presence of N-H group and the aromatic core |
| ¹H NMR (DMSO-d₆, δ/ppm) | 7.64–9.46 (m, Ar-H), 9.79 (s, 1H, NH) | Signals corresponding to aromatic protons and an N-H proton |
| ¹³C NMR (DMSO-d₆, δ/ppm) | 108-162 | Signals corresponding to the carbons of the fused aromatic system |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of its fragmentation patterns. For pyrimido[4,5-b]quinoline derivatives, mass spectrometry is routinely used to confirm the molecular formula of the synthesized compounds. kfnl.gov.sa The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 2,4-Dichloropyrimido[4,5-B]quinoline, the expected molecular weight is approximately 250.08 g/mol . The presence of two chlorine atoms would also give rise to a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of pyrimido[4,5-b]quinoline derivatives under mass spectrometric conditions can provide clues about the stability of the ring system and the nature of its substituents. Common fragmentation pathways for related quinoline structures involve the loss of small neutral molecules. kfnl.gov.sa
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For newly synthesized pyrimido[4,5-b]quinoline derivatives, elemental analysis is a standard procedure to verify the purity and empirical formula of the compound. unar.ac.idphcogj.com The results are typically expected to be within ±0.4% of the calculated values to be considered a confirmation of the compound's composition. unar.ac.id
Below is an example of how elemental analysis data would be presented for a hypothetical pyrimido[4,5-b]quinoline derivative.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 70.57 | 70.61 |
| Hydrogen (H) | 5.92 | 5.89 |
| Nitrogen (N) | 22.21 | 22.23 |
Future Research Directions and Perspectives in 2,4 Dichloropyrimido 4,5 B Quinoline Chemistry
Innovations in Synthesis for Enhanced Efficiency, Selectivity, and Sustainability
Future synthetic strategies for 2,4-Dichloropyrimido[4,5-b]quinoline and its precursors are increasingly focused on green chemistry principles to improve efficiency, reduce waste, and enhance sustainability.
Microwave and Ultrasound-Assisted Reactions: The application of microwave irradiation and ultrasound is a promising avenue for accelerating reaction times and improving yields. Microwave-assisted intramolecular cyclization has been effectively used to synthesize the core pyrimido[4,5-b]quinoline structure. Similarly, ultrasound has been utilized to promote multicomponent reactions (MCRs) that form the tricyclic system, often proceeding faster and with higher yields than conventional heating methods.
Mechanochemical and Solvent-Free Approaches: A significant step towards sustainable synthesis is the adoption of mechanochemical methods, such as ball-milling. This technique offers a catalyst-free and solvent-free pathway for the multicomponent synthesis of pyrimido[4,5-b]quinoline cores, aligning with green chemistry goals by minimizing waste and energy consumption. One-pot MCRs under solvent-free conditions, catalyzed by simple and inexpensive catalysts like DABCO, have also proven effective.
Novel Catalytic Systems: Research into new catalytic systems is expected to yield more selective and efficient syntheses. This includes the development of heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the synthetic process. The use of Lewis and Brønsted acid catalysis has also been explored to facilitate the construction of the pyrimido[4,5-b]quinoline scaffold.
Table 1: Comparison of Synthetic Methodologies for Pyrimido[4,5-b]quinoline Scaffolds
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants (e.g., 6-aminouracil (B15529), aldehydes, dimedone). | High atom economy, operational simplicity, reduced waste. | |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, improved yields, enhanced safety for small-scale synthesis. | |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote reactions. | Shorter reaction times, good yields without metallic catalysts, experimental simplicity. | |
| Mechanochemical Synthesis | Grinding reactants together in a ball mill without solvent. | Solvent-free, catalyst-free, cost-effective, environmentally friendly. | |
| Vilsmeier–Haack Reaction | Used for formylation and subsequent cyclization. | Effective for functionalizing the quinoline (B57606) core before pyrimidine (B1678525) ring formation. |
Expanding the Scope of Chemical Transformations for Novel Derivatization
The 2,4-dichloro-substituted scaffold is a versatile platform for creating novel derivatives. Future work will focus on exploring a broader range of nucleophiles and reaction types to access previously unattainable chemical space.
Nucleophilic Substitution: The primary route for derivatization involves the nucleophilic displacement of the two chlorine atoms. Future research will explore a wider variety of nucleophiles, including complex amines, thiols, and alcohols, to introduce diverse functional groups. This allows for fine-tuning the electronic and steric properties of the resulting molecules, which is crucial for modulating biological activity.
Selective Functionalization: A key challenge and area for innovation is the selective substitution at either the C2 or C4 position. Developing reaction conditions that favor mono-substitution would enable a more controlled and stepwise approach to building molecular complexity, allowing for the synthesis of distinct isomers with potentially different biological profiles.
Advanced Cyclization and Rearrangement Reactions: Beyond simple substitution, exploring reactions like the Dimroth rearrangement can lead to novel heterocyclic systems. This reaction allows for the synthesis of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, expanding the structural diversity of the library. Further investigation into intramolecular cyclizations and other rearrangements will be a fruitful area for discovering new scaffolds based on the pyrimido[4,5-b]quinoline core.
Advanced Computational Predictions of Chemical Behavior and Synthetic Utility
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound chemistry, computational methods can provide predictive insights to guide synthetic efforts and rationalize biological activity.
Molecular Docking Studies: In silico molecular docking is a powerful technique to predict the binding modes and affinities of pyrimido[4,5-b]quinoline derivatives with various biological targets. This has been successfully applied to predict interactions with enzymes like DNA gyrase, dihydrofolate reductase (DHFR), and protein kinases such as EGFR and HER2. Future research will likely use these methods prospectively to design and prioritize synthetic targets with higher probabilities of biological success.
Predicting Physicochemical Properties (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives before they are synthesized. This allows chemists to focus resources on compounds with drug-like properties, reducing late-stage failures in the drug development pipeline.
Reaction Modeling: Quantum mechanical calculations can be employed to model reaction mechanisms, predict the reactivity of different sites on the this compound core, and rationalize observed selectivity. This can aid in the design of more efficient and selective synthetic routes.
Table 2: Examples of Computational Studies on Pyrimido[4,5-b]quinoline Derivatives
| Study Type | Biological Target / Property | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | DNA Gyrase & DHFR | Predict binding interactions for antimicrobial agents. | |
| Molecular Docking | EGFR & HER2 Kinases | Design and rationalize activity of dual inhibitors for anticancer applications. | |
| Molecular Docking | c-Kit Receptor PTK | Guide optimization of compounds with potent antiproliferative activities. | |
| ADMET Prediction | Pharmacokinetic Properties | Evaluate the drug-likeness of newly designed compounds. |
Development of High-Throughput Synthetic Methodologies for Library Generation
To fully explore the potential of the pyrimido[4,5-b]quinoline scaffold, methods for the rapid synthesis of large, diverse libraries of compounds are essential. High-throughput synthesis (HTS) enables the creation of these libraries for subsequent screening against a wide range of biological targets.
Combinatorial Chemistry via MCRs: Multicomponent reactions are ideally suited for high-throughput and combinatorial synthesis. By systematically varying the starting materials (e.g., different aldehydes and amines), large libraries of pyrimido[4,5-b]quinoline derivatives can be generated efficiently in a parallel fashion.
Automated Synthesis Platforms: The use of automated synthesis platforms can significantly accelerate the generation of compound libraries. These systems can perform reactions, work-ups, and purifications with minimal human intervention, allowing for the rapid production of hundreds or thousands of distinct compounds based on the this compound core.
Library Design and Diversity: The design of these libraries is crucial for maximizing the chances of identifying active compounds or "hits". Libraries should be designed to cover a broad range of chemical space, with variations in size, shape, and functional group presentation. Cheminformatics analysis can be used to ensure structural diversity and optimize the drug-like properties of the library as a whole. The generation of such libraries is the first step in high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for 2,4-Dichloropyrimido[4,5-B]quinoline?
- Methodological Answer : The synthesis typically involves multi-component reactions under reflux conditions. For example, a one-pot reaction of 6-amino-1,3-dimethyluracil with aryl aldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) yields pyrimido[4,5-b]quinoline derivatives . Green chemistry approaches, such as using magnetic graphene oxide catalysts (e.g., GO/Fe₃O₄@PTRMS@BDSA@SO₃H), improve efficiency and reduce reaction time under mild conditions . Characterization is performed via FT-IR, NMR, and mass spectrometry to confirm structural integrity.
Table 1: Comparison of Synthetic Methods
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural elucidation relies on spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns .
- FT-IR : Identifies functional groups (e.g., C=O, C-Cl stretches) .
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (deviation <0.4% for C, H, N) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Substituent effects are critical:
-
4-Position modifications : Electron-withdrawing groups (e.g., -Cl) enhance anticancer activity by improving DNA intercalation .
-
Quinoline ring expansion : Adding fused rings (e.g., thiazolo or isoxazolo groups) increases antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) .
-
Hydrophobic side chains : Improve blood-brain barrier penetration in neuroinflammatory models .
Table 2: Bioactivity of Select Derivatives
Q. What molecular targets are implicated in the anticancer activity of this compound derivatives?
- Methodological Answer : Key targets include:
- Tyrosine kinases : Inhibition disrupts signaling pathways (e.g., EGFR, IC₅₀: 0.8–5 µM) .
- HDM2 ubiquitin ligase (E3) : Binding induces p53 stabilization, promoting apoptosis in TP53-wildtype cancers .
- Tyrosyl-DNA Phosphodiesterase II (TDP2) : Blockade sensitizes cells to topoisomerase inhibitors .
In silico docking studies (AutoDock Vina) and kinase profiling assays validate target engagement .
Q. How can researchers resolve conflicting bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin) .
- Solubility issues : Optimize DMSO concentrations (<0.1%) or use nanoformulations to prevent aggregation .
Q. What strategies improve the solubility of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility (logP reduction by 1–2 units) .
- Nanoencapsulation : Liposomal formulations increase bioavailability (e.g., 80% encapsulation efficiency) .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
